molecular formula C6H12N2O3 B3050189 Ethyl L-asparaginate CAS No. 24184-58-5

Ethyl L-asparaginate

Cat. No.: B3050189
CAS No.: 24184-58-5
M. Wt: 160.17 g/mol
InChI Key: ZTCCUHKCQDSJPK-BYPYZUCNSA-N
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Description

Ethyl L-asparaginate is an ester derivative of the amino acid L-asparagine. It is a compound of interest due to its potential applications in various fields, including pharmaceuticals, food industry, and biochemical research. The compound is characterized by its ability to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl L-asparaginate can be synthesized through the esterification of L-asparagine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-asparagine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions must be carefully controlled to avoid hydrolysis of the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl L-asparaginate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce L-asparagine and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester derivative.

    Amidation: this compound can react with amines to form amide derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Amidation: Amines and coupling agents such as carbodiimides.

Major Products:

    Hydrolysis: L-asparagine and ethanol.

    Transesterification: Various ester derivatives depending on the alcohol used.

    Amidation: Amide derivatives of L-asparagine.

Scientific Research Applications

Ethyl L-asparaginate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting metabolic disorders.

    Industry: Utilized in the food industry to reduce acrylamide formation in starchy foods during cooking processes.

Mechanism of Action

The mechanism of action of ethyl L-asparaginate involves its hydrolysis to L-asparagine, which then participates in various metabolic pathways. L-asparagine is an essential amino acid for protein synthesis and cellular function. The hydrolysis reaction is catalyzed by enzymes such as asparaginase, which converts this compound to L-asparagine and ethanol. This reaction is crucial in the context of its antineoplastic activity, as it depletes asparagine levels in cancer cells, leading to cell death.

Comparison with Similar Compounds

Ethyl L-asparaginate can be compared with other ester derivatives of amino acids, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl L-glutaminate: An ester derivative of L-glutamine, another amino acid.

    Ethyl L-alaninate: An ester derivative of L-alanine.

Uniqueness: this compound is unique due to its specific applications in reducing acrylamide formation in foods and its potential therapeutic uses in targeting metabolic pathways in cancer cells. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl (2S)-2,4-diamino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCCUHKCQDSJPK-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178890
Record name Ethyl L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24184-58-5
Record name L-Asparagine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24184-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-asparaginate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-asparaginate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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